4-acetyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide
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Overview
Description
4-acetyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of chromeno-thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromeno ring fused with a thiazole ring, which is further connected to a benzamide moiety. This unique structure imparts significant pharmacological properties to the compound.
Mechanism of Action
Target of Action
Compounds with a thiazole ring, which is present in this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with their targets leading to various biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of therapeutic targets including antimicrobial, anticancer, anti-inflammatory, and anti-hiv .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, to which this compound belongs, have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The exact enzymes, proteins, and other biomolecules that 4-acetyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide interacts with are yet to be identified.
Cellular Effects
Related thiazole compounds have been shown to have potent effects on various types of cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiazole compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related thiazole compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Related thiazole compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Related thiazole compounds have been studied for their interactions with enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Related thiazole compounds have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .
Subcellular Localization
Related thiazole compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Chromeno-Thiazole Core: The chromeno-thiazole core can be synthesized by the cyclization of appropriate starting materials under acidic or basic conditions. For example, the reaction of 2-aminothiophenol with a suitable aldehyde or ketone can yield the thiazole ring, which can then be fused with a chromeno ring through cyclization reactions.
Acetylation: The acetylation of the chromeno-thiazole intermediate can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Benzamide Formation: The final step involves the coupling of the acetylated chromeno-thiazole intermediate with a benzoyl chloride derivative to form the benzamide moiety. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications in treating diseases such as cancer, infections, and inflammatory disorders.
Industry: It can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.
Comparison with Similar Compounds
4-acetyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide can be compared with other similar compounds to highlight its uniqueness:
This compound vs. 4-acetyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)aniline: The benzamide derivative may exhibit different biological activities and pharmacokinetic properties compared to the aniline derivative.
This compound vs. 4-acetyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)phenol: The presence of a hydroxyl group in the phenol derivative can lead to different reactivity and interactions with biological targets.
This compound vs. 4-acetyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)carboxamide: The carboxamide derivative may have different solubility and stability profiles compared to the benzamide derivative.
Properties
IUPAC Name |
4-acetyl-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-11(22)12-6-8-13(9-7-12)18(23)21-19-20-17-14-4-2-3-5-15(14)24-10-16(17)25-19/h2-9H,10H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCSCGKYTKQMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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